3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid
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Overview
Description
3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. The core structure of this compound is similar to that of tropane alkaloids, which are known for their wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: This reaction involves the use of reducing agents to remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in the study of biological systems and processes.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzymes or activation of receptors .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is the central core of the family of tropane alkaloids and displays a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: This compound has significant potential in the field of drug discovery and is used as a key synthetic intermediate in several total syntheses.
Uniqueness
3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carboxylic acid group at the 1-position differentiate it from other azabicyclo[3.2.1]octane derivatives, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-10-5-7-2-3-9(4-7,6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
ZSUMESQFPRQFLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C2)(C1)C(=O)O |
Origin of Product |
United States |
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